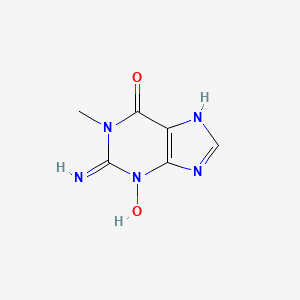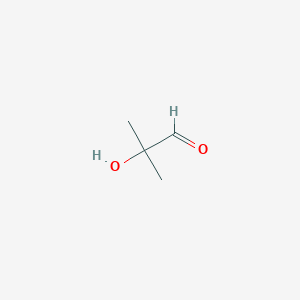
2-Hydroxy-2-methylpropanal
Übersicht
Beschreibung
2-Hydroxy-2-methylpropanal is a hydroxyaldehyde that is isobutyraldehyde carrying a single hydroxy substituent at position 2 . It has a role as a bacterial xenobiotic metabolite . It is a member of propanals, a hydroxyaldehyde, and a tertiary alcohol . It derives from an isobutyraldehyde .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-2-methylpropanal is C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da .Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact
2-Hydroxy-2-methylpropanal has been identified as a significant component in atmospheric chemistry. It is a photooxidation product of the biogenic hydrocarbon 2-methyl-3-buten-2-ol (MBO), which notably contributes to the oxidative capacity of the atmosphere in regions with high MBO emissions, such as the western United States. This compound plays a critical role in the formation of tropospheric ozone and may contribute to secondary organic aerosol formation. Advances in analytical techniques, particularly ion trap mass spectrometry, have enabled the identification and quantification of 2-hydroxy-2-methylpropanal in both controlled indoor experiments and ambient air samples, contributing to our understanding of atmospheric chemistry processes (Spaulding et al., 2002). Additionally, the compound's interactions with OH radicals and its degradation in the troposphere have been studied to understand its environmental transformations, with significant findings regarding its reactivity and by-products, such as acetone (Carrasco et al., 2006).
Applications in Material Science and Catalysis
Research has explored the application of 2-hydroxy-2-methylpropanal and its derivatives in material science and catalysis. For instance, studies on Schiff base compounds containing this molecule have shown its potential as a corrosion inhibitor for mild steel, highlighting the significance of molecular size and heteroatoms in its structure (Leçe et al., 2008). Moreover, the compound has been used to synthesize novel crystalline structures, such as the hydrogen bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate, which features unique intermolecular interactions and crystal properties (Thirunarayanan et al., 2017).
Biochemical Studies
In biochemical research, 2-hydroxy-2-methylpropanal has been utilized to study metabolic processes. For example, its role in the biosynthesis of specific compounds in strawberry callus cultures has been examined. This research demonstrates that 2-hydroxypropanal, synthesized via the Curtius rearrangement, is a key precursor in the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberries (Zabetakis et al., 1999).
Eigenschaften
IUPAC Name |
2-hydroxy-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAGBIANFAIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174929 | |
| Record name | 2-Hydroxy-2-methylpropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methylpropanal | |
CAS RN |
20818-81-9 | |
| Record name | 2-Hydroxy-2-methylpropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20818-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-methylpropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-methylpropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





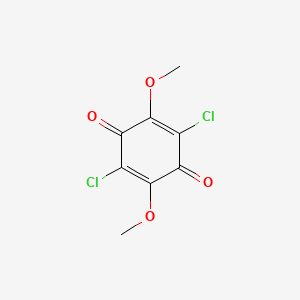

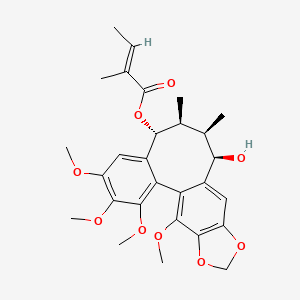
![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)
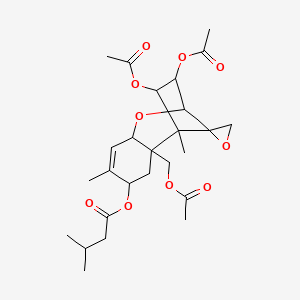
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3-chlorophenyl)methanol](/img/structure/B1210224.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)

